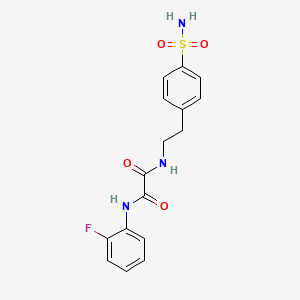

N1-(2-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(2-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities, particularly as inhibitors of enzymes like cyclooxygenase (COX) and as potential pesticides. The presence of a fluorine atom and a sulfonamide group within its structure suggests that it may exhibit selective biological properties, as seen in the case of COX-2 inhibitors where the introduction of a fluorine atom has been shown to enhance selectivity . Additionally, the sulfamide moiety is a feature of interest in the synthesis of pesticidal compounds, indicating that this compound might also have applications in agricultural chemistry .

Synthesis Analysis

The synthesis of related sulfamide derivatives often involves innovative techniques such as the sulfur(VI) fluorine exchange click reaction, which has been applied to create a variety of N,N'-disubstituted sulfamide derivatives efficiently . This method could potentially be adapted for the synthesis of "this compound," although the specific synthesis pathway for this compound is not detailed in the provided papers.

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not described, related compounds such as N-aryl oxalamides have been synthesized and their structures characterized. These compounds can exhibit interesting conformational features, such as antiperiplanar arrangements of carbonyl groups and intramolecular hydrogen bonding, which could also be relevant to the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide and oxalamide groups in related compounds has been explored in various contexts. For instance, N-aryl oxalamides have been synthesized through cascade reactions involving thioamidation and cyclocondensation, followed by hydrolysis . Moreover, N-alkylsulfonamides have been used as reagents for mild and regioselective radiofluorination, indicating that the sulfonamide moiety in "this compound" could potentially participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For example, the introduction of a fluorine atom in sulfonamide derivatives has been shown to affect the acidity and electrochemical behavior, as seen in the study of N-(3-thenoyl)fluorosulfonimide . Such modifications could influence the solubility, stability, and overall reactivity of the compound, which are critical parameters for its potential applications in medicine or agriculture.

Applications De Recherche Scientifique

Synthesis Techniques

- The synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to N1-(2-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, has been achieved through a novel one-pot synthetic approach involving 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and yields high results, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Reactions and Applications

- N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a compound structurally related to this compound, has been identified as an effective ligand in copper-catalyzed coupling reactions. This discovery has implications for the synthesis of internal alkynes, showcasing the potential application of similar oxalamides in chemical synthesis (Chen et al., 2023).

Propriétés

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSVOKAVRZNLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)

![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)

![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)